3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
For industrial production, the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control .
Chemical Reactions Analysis
3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and fluorine).
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring .
Scientific Research Applications
3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of other quinoline derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: This compound has similar halogen substitutions but differs in the presence of a trifluoromethyl group instead of a carboxylic acid.
2-Chloroquinoline-3-carbaldehyde: This compound has a similar quinoline core but differs in the functional groups attached to the ring.
The uniqueness of this compound lies in its specific combination of halogen substitutions and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H4BrClFNO2 |
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Molecular Weight |
304.50 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrClFNO2/c11-8-7(10(15)16)5-3-4(13)1-2-6(5)14-9(8)12/h1-3H,(H,15,16) |
InChI Key |
OUHOYBBGMRTWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Br)C(=O)O |
Origin of Product |
United States |
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